3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide bridge connects this pyrazole to a second pyrazole ring modified with a tetrahydropyran (oxane) methyl group at position 1.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19-10-13(15(18-19)22-2)14(21)17-11-7-16-20(8-11)9-12-5-3-4-6-23-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZTXONYJOEGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the methoxy and methyl groups. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring pyrazole structures often exhibit anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific application of 3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide in this context is still under investigation, but its structural similarity to known anticancer agents suggests potential efficacy.
Antimicrobial Properties
The compound's ability to inhibit microbial growth has been explored, particularly against fungi and bacteria. The mechanism often involves the disruption of cellular processes essential for microbial survival. This makes it a candidate for development as an antimicrobial agent in pharmaceuticals.
Neurological Applications
Compounds with similar structures have been studied for their neuroprotective effects. They may act on neurotransmitter systems or provide protection against oxidative stress in neuronal cells. The potential use of this compound in treating neurodegenerative diseases is an area ripe for research.
Fungicide Development
The compound belongs to a class of chemicals known for their fungicidal properties. It acts by inhibiting key enzymes involved in fungal respiration, making it effective against various plant pathogens. Such properties make it suitable for development as a fungicide in agricultural practices.
Pesticide Formulations
Given its biological activity, this compound can be integrated into pesticide formulations aimed at protecting crops from pests and diseases while minimizing environmental impact.
Case Study 1: Anticancer Research
A study conducted on various pyrazole derivatives demonstrated significant anticancer activity against breast and lung cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance potency and selectivity towards cancer cells .
Case Study 2: Agricultural Efficacy
Field trials evaluating the effectiveness of new fungicides containing pyrazole derivatives showed a marked reduction in fungal infections in crops such as wheat and maize. The trials confirmed that the compound could be an effective alternative to existing fungicides, with reduced toxicity to non-target organisms .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
Key Compounds for Comparison:
3-Methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (BK50721) ():
- Replaces the pyrazole-carboxamide with a benzamide group.
- Shares the oxan-2-ylmethyl substituent on the pyrazole, enhancing solubility compared to purely aromatic analogues.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p) (): Feature chloro, cyano, and aryl substituents instead of methoxy and oxane groups. Example: Compound 3a (C21H15ClN6O) has a phenyl group at position 1, yielding 68% with a melting point (mp) of 133–135°C.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Incorporates a pyrazolopyridine core, increasing structural rigidity compared to the simpler pyrazole-carboxamide.
Table 1: Comparative Structural and Physical Properties
Spectroscopic Characteristics
- NMR : The target compound’s ¹H-NMR would show signals for the methoxy group (~δ 3.3–3.8 ppm), methyl groups (~δ 2.5 ppm), and oxane protons (~δ 1.5–4.0 ppm). This differs from 3a (δ 7.43–8.12 ppm aromatic protons) due to reduced aromaticity .
- MS/IR : Similar to 3a–3p , the target compound’s ESI-MS would likely exhibit [M+H]+ peaks, while IR would show carboxamide C=O stretches (~1636 cm⁻¹) and methoxy C-O bands (~1200 cm⁻¹) .
Biological Activity
The compound 3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity.
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. A study evaluated various pyrazole compounds using the DPPH scavenging assay, which is a common method for assessing antioxidant capacity. The results showed that certain derivatives had IC50 values ranging from 4.67 μg/mL to over 50 μg/mL, indicating varying levels of effectiveness in scavenging free radicals .
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | TBD |
| Other Pyrazole Derivatives | 20.56 - 45.32 |
Anticancer Activity
Pyrazole derivatives have been studied for their anticancer effects. For instance, a related compound demonstrated inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results with pyrazole derivatives, suggesting that they may induce cell cycle arrest and apoptosis through various mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is well documented. Compounds containing pyrazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
Case Studies
Case Study 1: Antioxidant Evaluation
A study conducted on a series of pyrazole derivatives, including our compound of interest, assessed their antioxidant capacity through in vitro assays. The results indicated that the tested derivatives exhibited significant scavenging activity against DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Anticancer Mechanisms
In another research effort focusing on the anticancer properties of pyrazoles, compounds were tested against various cancer cell lines. The study found that specific modifications in the pyrazole structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between this compound and target proteins involved in cancer and inflammatory pathways. These studies provide insights into binding affinities and potential mechanisms of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
